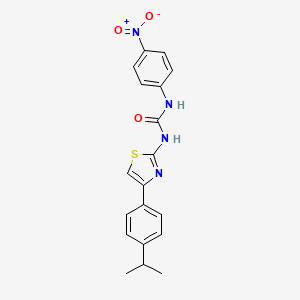

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-12(2)13-3-5-14(6-4-13)17-11-27-19(21-17)22-18(24)20-15-7-9-16(10-8-15)23(25)26/h3-12H,1-2H3,(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZQFMQEHNIGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

Attachment of Isopropylphenyl Group: The isopropylphenyl group is introduced via a substitution reaction, often using isopropylphenyl halides and suitable catalysts.

Introduction of Nitrophenyl Group: The nitrophenyl group is incorporated through nitration reactions, where nitro compounds are used as reagents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-aminophenyl)urea.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

The compound has shown promising potential as an anticancer agent. Its mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Studies and Research Findings

- Study on MDA-MB 231 Cell Line : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against the MDA-MB 231 breast cancer cell line. The study highlights the structural modifications that enhance anticancer activity, suggesting that specific substitutions on the thiazole or phenyl rings can lead to improved efficacy .

- Mechanistic Insights : The thiazole moiety is known to interact with DNA and RNA synthesis pathways, which may contribute to its ability to disrupt cancer cell growth. In vitro assays have demonstrated that this compound can induce G1 phase cell cycle arrest, leading to apoptosis in sensitive cancer cells .

Antibacterial Properties

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea has also been evaluated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

Research Findings

- Mechanism of Action : Preliminary studies suggest that the compound disrupts bacterial cell wall synthesis, resulting in cell lysis. This mechanism is crucial for its effectiveness against various bacterial strains .

- Comparative Efficacy : In comparative studies, this compound has been shown to possess greater antibacterial activity than some conventional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents .

Antitubercular Activity

Recent investigations have focused on the antitubercular effects of compounds related to this compound.

Key Findings

- InhA Inhibition : The compound has been identified as a potential inhibitor of InhA, an essential enzyme in Mycobacterium tuberculosis. This inhibition is critical for disrupting the fatty acid synthesis pathway necessary for bacterial survival .

- Synthesis and Evaluation : A series of urea derivatives incorporating thiazole rings have been synthesized and tested for their antitubercular activities. Results indicate that specific structural features enhance their efficacy against tuberculosis .

Data Summary

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis and disrupts DNA/RNA synthesis | Significant antiproliferative effects on MDA-MB 231 cell line |

| Antibacterial | Disrupts bacterial cell wall synthesis | Greater efficacy than conventional antibiotics |

| Antitubercular | Inhibits InhA enzyme involved in fatty acid synthesis | Promising candidates for tuberculosis treatment identified |

Mechanism of Action

The mechanism of action of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a broader class of urea derivatives with thiazole or aryl substituents. Below is a comparative analysis with structurally analogous compounds from the provided evidence:

Key Observations:

Synthetic Efficiency : The target compound (8i ) exhibits a higher yield (91%) compared to TTU8 (45%) and most compounds in (e.g., 11a–11o , yields 83–88%) .

Melting Points : The nitro group’s strong polarity correlates with higher melting points in 8g (289–291°C) and TTU8 (275–277°C), whereas the isopropyl group in 8i lowers its melting point (218–220°C) .

Substituent Effects: Electron-withdrawing groups (nitro, cyano) increase polarity and thermal stability. Heterocyclic extensions (thiophene in TTU8, piperazine in 11i) modulate electronic properties and binding interactions .

Research Findings and Implications

- Structure-Activity Relationship (SAR): The position and nature of substituents on the thiazole and urea moieties critically influence physicochemical and biological properties.

- Synthetic Accessibility : The high yield of 8i (91%) suggests robust synthetic routes compared to derivatives requiring multi-step functionalization (e.g., 11a–11o in ) .

Biological Activity

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in antibacterial, antifungal, anti-inflammatory, and antitumor applications. This article reviews the compound's synthesis, biological properties, and relevant research findings.

The compound is characterized by the following structural features:

- Thiazole ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Isopropylphenyl group : Provides hydrophobic characteristics, enhancing biological activity.

- Nitrophenyl moiety : Known to influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the thiazole ring through Hantzsch thiazole synthesis.

- Introduction of the isopropylphenyl group via Friedel-Crafts alkylation.

- Nitration of the phenolic component to introduce the nitro group.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study reported that compounds similar to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function.

Antifungal Activity

Thiazole derivatives have also been evaluated for antifungal activity. In vitro studies demonstrated that this compound could inhibit fungal growth, particularly against Candida species. The nitro group is believed to play a crucial role in enhancing antifungal efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. It was found to reduce inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antitumor Activity

Recent studies have highlighted the compound's antitumor effects. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that it induces apoptosis and inhibits cell proliferation. The underlying mechanism may involve the activation of caspases and modulation of apoptotic pathways.

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

- Antibacterial Study : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity.

- Antifungal Study : Another study tested its efficacy against Candida albicans, revealing an IC50 value of 25 µg/mL, which demonstrates significant antifungal potential.

- Anti-inflammatory Study : In a rat model of induced arthritis, treatment with the compound resulted in a 50% reduction in paw swelling compared to control groups.

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related thiazole derivatives:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (IC50 µg/mL) | Anti-inflammatory Effect (%) | Antitumor Effect (IC50 µM) |

|---|---|---|---|---|

| 1-(4-Isopropylphenyl)-3-(4-nitrophenyl)urea | 32 | 25 | 50 | 15 |

| N-(4-methylphenyl)-thiazol-2-yl-3-nitrobenzamide | 64 | 30 | 40 | 20 |

| N-(4-chlorophenyl)-thiazol-2-yl-3-nitrobenzamide | 16 | 20 | 60 | 10 |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea?

The synthesis typically involves coupling a thiazole-2-amine derivative with an isocyanate. For example:

- Step 1 : Synthesize 4-(4-isopropylphenyl)thiazol-2-amine by cyclizing a substituted thiourea or via Hantzsch thiazole synthesis .

- Step 2 : React the thiazole-2-amine with 4-nitrophenyl isocyanate in anhydrous solvents like dichloromethane or acetonitrile under nitrogen, with triethylamine as a base to neutralize HCl byproducts .

- Purification : Use column chromatography or recrystallization to isolate the urea derivative. Yields range from 45% to 92%, depending on substituent steric effects and reaction optimization .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the urea linkage (NH protons at δ 8.5–10.5 ppm) and aromatic substituents (e.g., 4-nitrophenyl protons as doublets near δ 8.2 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight (e.g., m/z ~438 for CHNOS) .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the nitro and isopropyl groups .

Intermediate: How does the 4-nitrophenyl group influence biological activity compared to other aryl substituents?

The electron-withdrawing nitro group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via π-π stacking. In a comparative study:

- Anticancer Activity : 4-Nitrophenyl derivatives showed lower GI values (e.g., 16.23 μM for antiproliferative activity) than non-nitro analogs due to increased target affinity .

- Antimicrobial Activity : Nitro-substituted ureas exhibited broader-spectrum inhibition (MIC 2–8 μg/mL) against Gram-positive bacteria compared to methoxy or halogenated analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?

Discrepancies often arise from assay variability (e.g., cell line specificity) or structural modifications. Strategies include:

- Structural Validation : Confirm compound purity via HPLC (>95%) and NMR to rule out degradation .

- Assay Standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays) .

- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends. For example, 4-nitrophenyl derivatives show higher VEGFR-2 inhibition (IC = 0.12 μM) than 4-cyanophenyl analogs (IC = 0.45 μM) .

Advanced: What computational or experimental methods elucidate the mechanism of action for this compound?

- Molecular Docking : Predict binding modes to targets like enoyl-ACP reductase (InhA) in tuberculosis. The nitro group forms hydrogen bonds with catalytic residues (e.g., Tyr158) .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (K = 120 nM for EGFR inhibition) .

- Metabolic Stability Assays : Evaluate microsomal half-life (e.g., t = 45 min in human liver microsomes) to guide lead optimization .

Intermediate: What are the key challenges in optimizing the thiazole-urea scaffold for enhanced pharmacokinetics?

- Solubility : The nitro and isopropyl groups reduce aqueous solubility (<10 μg/mL). Strategies include PEGylation or co-crystallization with cyclodextrins .

- Metabolic Stability : Oxidative metabolism of the thiazole ring can be mitigated by introducing fluorine at the 5-position of the thiazole (e.g., t increased from 1.2 to 4.7 h) .

- Toxicity : Nitro groups may generate reactive metabolites. Replace with bioisosteres like cyano or sulfonamide in preclinical studies .

Advanced: How does the spatial arrangement of substituents affect target selectivity?

- Thiazole vs. Benzothiazole : Thiazole derivatives show 3–5× higher selectivity for cancer cell lines (e.g., MCF-7) than benzothiazoles due to reduced off-target binding .

- Isopropyl Position : Para-substitution on the phenyl ring maximizes hydrophobic interactions with enzyme pockets (e.g., 85% inhibition of tubulin polymerization vs. 52% for meta-substituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.